molecular formula C8H6FN B13655154 8-Fluoroindolizine

8-Fluoroindolizine

Cat. No.: B13655154
M. Wt: 135.14 g/mol
InChI Key: JAANJGNHTYJCEV-UHFFFAOYSA-N
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Description

8-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroindolizine typically involves the introduction of a fluorine atom into the indolizine ring. One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile. This reaction is followed by dehydrofluorination and dehydrogenation steps to yield the final product . The reaction conditions often include the use of ultrasound, CF2Br2, Pb, and Bu4NBr as reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: MnO2 in an organic solvent.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Various electrophiles in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of this compound.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted indolizine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 8-Fluoroindolizine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

  • 3-Fluoroindolizine
  • 6-Fluoroindolizine
  • 7-Fluoroindolizine

Comparison: 8-Fluoroindolizine is unique due to the position of the fluorine atom at the 8th position of the indolizine ring. This specific positioning can influence the compound’s chemical reactivity and biological activity. Compared to other fluorinated indolizines, this compound may exhibit different properties in terms of stability, solubility, and interaction with biological targets .

Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

8-fluoroindolizine

InChI

InChI=1S/C8H6FN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H

InChI Key

JAANJGNHTYJCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC=C(C2=C1)F

Origin of Product

United States

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